molecular formula C7H9N3O2S B2988157 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one CAS No. 2198914-09-7

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one

Cat. No.: B2988157
CAS No.: 2198914-09-7
M. Wt: 199.23
InChI Key: JCWGCCMFAACMEY-UHFFFAOYSA-N
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Description

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one is a heterocyclic compound that features a thiadiazole ring fused with a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 2-pyrrolidinone in the presence of an oxidizing agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The process would include the same basic reaction but optimized for large-scale production, including the use of automated reactors and real-time monitoring of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its combination of a thiadiazole ring with a pyrrolidinone moiety provides a versatile scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c1-4-9-10-7(13-4)12-5-2-3-8-6(5)11/h5H,2-3H2,1H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWGCCMFAACMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OC2CCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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